molecular formula C21H14N2O4S2 B4688040 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 312935-62-9

5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B4688040
CAS No.: 312935-62-9
M. Wt: 422.5 g/mol
InChI Key: IWFOBOJCBLNLGU-XDHOZWIPSA-N
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Description

5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one typically involves the condensation of 2-nitrophenylfuran-2-carbaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thioxo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products Formed

    Reduction: 5-((5-(2-Aminophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

    Cyclization: Polycyclic thiazolidinone derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolidinone derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl and thioxo groups in the compound may contribute to its biological activity.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to specific sites, while the thioxo group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Phenylfuran-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
  • 5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Uniqueness

The presence of the nitrophenyl group in 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.

Properties

CAS No.

312935-62-9

Molecular Formula

C21H14N2O4S2

Molecular Weight

422.5 g/mol

IUPAC Name

(5E)-3-(3-methylphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14N2O4S2/c1-13-5-4-6-14(11-13)22-20(24)19(29-21(22)28)12-15-9-10-18(27-15)16-7-2-3-8-17(16)23(25)26/h2-12H,1H3/b19-12+

InChI Key

IWFOBOJCBLNLGU-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

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